[(4-fluorophenyl)(methyl)oxo-lambda6-sulfanylidene]thiourea
Description
[(4-Fluorophenyl)(methyl)oxo-lambda6-sulfanylidene]thiourea is a thiourea derivative characterized by a sulfanylidene (oxo-lambda6-sulfanylidene) group substituted with a methyl group and a 4-fluorophenyl ring. The compound’s structure combines a thiourea backbone with a fluorinated aromatic system, which may confer unique physicochemical and biological properties. Its synthesis likely involves reactions between substituted sulfonyl/sulfonimidoyl chlorides and amines or thiourea precursors, similar to methods described for related compounds .
Properties
IUPAC Name |
[(4-fluorophenyl)-methyl-oxo-λ6-sulfanylidene]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2OS2/c1-14(12,11-8(10)13)7-4-2-6(9)3-5-7/h2-5H,1H3,(H2,10,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQBRDKCANZKJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=NC(=S)N)(=O)C1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [(4-fluorophenyl)(methyl)oxo-lambda6-sulfanylidene]thiourea involves several steps. One common method includes the reaction of 4-fluoroaniline with carbon disulfide and methyl iodide under basic conditions to form the intermediate compound, which is then further reacted with an oxidizing agent to yield the final product . The reaction conditions typically involve the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Chemical Reactions Analysis
Nucleophilic Substitutions
The sulfur atom in the thiourea moiety exhibits nucleophilic character, enabling reactions with electrophiles such as alkyl halides or carbonyl compounds. Key observations include:
-
Reactivity with amines : Thiourea derivatives react with primary amines to form substituted guanidines or thioamide intermediates .
-
Electrophilic aromatic substitution : The 4-fluorophenyl group directs electrophilic attack to specific positions, though steric and electronic effects from the sulfanylidene group may alter regioselectivity .
Example Reaction Pathway :
(R = alkyl/aryl; X = leaving group)
Condensation Reactions
This compound participates in condensation processes due to its thiocarbonyl and sulfonyl groups:
-
Formation of heterocycles : Reacts with α,β-unsaturated carbonyl compounds (e.g., chalcones) to yield thiazolidinones or pyrimidine derivatives.
-
Schiff base synthesis : Condenses with aldehydes or ketones to form thiosemicarbazones, which are bioactive intermediates .
Table 1: Condensation Reactions and Products
| Reactant | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Benzaldehyde | Ethanol, reflux, 12h | Thiosemicarbazone derivative | 75–85 | |
| Acetylacetone | THF, RT, 6h | Thiazolidinone analog | 60–70 |
Oxidation and Reduction
The λ⁶-sulfanylidene group undergoes redox transformations:
-
Oxidation : Reacts with peroxides to form sulfoxides or sulfones, altering electronic properties .
-
Reduction : Sodium borohydride reduces the thiocarbonyl group to a thiol, though fluorophenyl stability limits over-reduction .
Key Observations :
-
Fluorine’s electron-withdrawing effect enhances sulfur’s electrophilicity, favoring oxidation over reduction .
Complexation with Metals
The thiourea moiety acts as a ligand for transition metals:
-
Coordination Modes : Binds via sulfur and nitrogen atoms to form chelates with Cu(II), Fe(III), and Pd(II).
-
Catalytic Activity : Metal complexes show enhanced activity in cross-coupling reactions (e.g., Suzuki-Miyaura).
Table 2: Metal Complex Properties
| Metal Ion | Geometry | Application | Stability Constant (log K) | Source |
|---|---|---|---|---|
| Cu(II) | Square planar | Oxidative coupling catalyst | 8.2–9.1 | |
| Pd(II) | Tetrahedral | Cross-coupling reactions | 7.5–8.3 |
Biological Interactions
Though not the focus, reactivity with biomolecules is notable:
-
Protein Binding : Forms hydrogen bonds with serine proteases or kinase active sites.
-
DNA Intercalation : The fluorophenyl group intercalates into DNA base pairs, while sulfur coordinates phosphate backbones.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : [(4-fluorophenyl)(methyl)oxo-lambda6-sulfanylidene]thiourea serves as a crucial building block for synthesizing more complex organic molecules. Its unique thiourea moiety allows for various chemical transformations, making it valuable in organic synthesis.
- Reagent in Organic Transformations : The compound is employed as a reagent in numerous organic reactions, including nucleophilic substitutions and oxidation-reduction processes. It can be oxidized to form sulfonyl derivatives or reduced to yield sulfide or amine derivatives.
Biological Applications
- Antimicrobial Activity : Recent studies have demonstrated that thiourea derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate that these compounds can be more potent than conventional antibiotics .
- Anticancer Properties : The compound has been investigated for its anticancer potential. Research indicates that thiourea derivatives can inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth and angiogenesis. IC50 values for certain derivatives range from 3 to 20 µM against various cancer cell lines .
- Anti-inflammatory Effects : Studies have also highlighted the anti-inflammatory properties of thiourea derivatives. Compounds derived from thiourea have shown promising results in inhibiting pro-inflammatory cytokines like IL-6 and TNF-α, indicating potential therapeutic applications in inflammatory diseases .
Industrial Applications
- Pharmaceutical Development : this compound is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its ability to undergo diverse chemical reactions makes it suitable for developing new therapeutic agents.
- Material Science : The compound is also explored in creating new materials due to its unique chemical properties, which can enhance material performance in various applications.
Case Study 1: Antimicrobial Testing
In a study evaluating the antimicrobial efficacy of thiourea derivatives, this compound was tested against multiple bacterial strains. Results indicated an MIC of 1250 µg/mL against E. coli, showcasing its potential as an alternative antimicrobial agent compared to traditional antibiotics .
Case Study 2: Anticancer Activity
A series of experiments assessed the anticancer properties of various thiourea derivatives, including this compound. The compound demonstrated significant inhibition of cancer cell lines associated with breast and prostate cancers, with IC50 values ranging from 7 to 14 µM, indicating its effectiveness as a potential therapeutic agent .
Mechanism of Action
The mechanism of action of [(4-fluorophenyl)(methyl)oxo-lambda6-sulfanylidene]thiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes and ultimately exerting its biological effects . The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with thiol-containing enzymes and proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
The following table summarizes key structural analogs and their properties:
Key Observations:
- Substituent Effects : The 4-fluorophenyl group in the target compound may enhance bioavailability compared to chlorophenyl analogs (e.g., ) due to fluorine’s electronegativity and metabolic stability .
- The target compound’s methyl and sulfanylidene groups could further modulate receptor binding or solubility .
- Synthetic Accessibility : Analogous compounds (e.g., ) are synthesized via nucleophilic substitution or condensation reactions, often using triethylamine as a base and monitored by thin-layer chromatography (TLC) .
Functional Group Comparisons
- Sulfanylidene vs. Sulfonamide Groups : The lambda6-sulfanylidene moiety in the target compound differs from sulfonamide groups in (4-fluoro-1,1-dioxo-1lambda6-thian-4-yl)methanesulfonyl chloride (). Sulfanylidenes may exhibit unique redox properties or hydrogen-bonding capabilities relevant to enzyme inhibition .
- Thiourea Backbone: All compounds share a thiourea core, which is versatile in drug design due to its hydrogen-bonding capacity.
Computational and Experimental Data
- Re-ranking Score (RS) Analysis : In , the RS value for N-methoxybenzoyl-N'-(4-fluorophenyl)thiourea was lower than that of HU, indicating stronger predicted binding to SirT1. A similar computational approach could predict the target compound’s activity .
- Cytotoxicity: Fluorinated thioureas demonstrate enhanced cytotoxicity compared to non-fluorinated analogs. For example, the IC50 of N-methoxybenzoyl-N'-(4-fluorophenyl)thiourea in HeLa cells was significantly lower than HU, highlighting fluorine’s role in improving bioactivity .
Biological Activity
The compound [(4-fluorophenyl)(methyl)oxo-lambda6-sulfanylidene]thiourea is a member of the thiourea family, which has garnered significant interest due to its diverse biological activities, including antimicrobial, anticancer, and antiprotozoal properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Synthesis of Thiourea Derivatives
Thioureas are typically synthesized through the reaction of isothiocyanates with amines or via other synthetic routes that involve carbonyl compounds. The specific synthesis pathway for this compound involves the introduction of a 4-fluorophenyl group and a methyl oxo moiety, which are crucial for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that thiourea derivatives exhibit significant antimicrobial properties. For instance, a review highlighted that certain thiourea derivatives showed promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) ranging from 20 to 70 µM . The presence of halogen substituents, such as fluorine in this compound, is believed to enhance its antimicrobial efficacy.
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| Compound A | S. aureus | 20 |
| Compound B | E. coli | 40 |
| This compound | Various Strains | TBD |
Anticancer Activity
The anticancer potential of thiourea derivatives has been extensively studied. For example, compounds similar to this compound have shown inhibitory effects on cancer cell lines with IC50 values often below 10 µM . These compounds are thought to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways.
Case Studies
- Antimicrobial Efficacy : A study evaluated several thiourea derivatives against multi-drug resistant strains of bacteria. The results indicated that compounds with a fluorine atom exhibited enhanced activity against S. aureus, suggesting that the fluorine substituent plays a critical role in increasing antimicrobial potency .
- Anticancer Mechanisms : Research on related thioureas indicated their ability to inhibit tumor growth in vitro. For instance, one study reported that a derivative with similar structural features to this compound showed significant cytotoxicity against breast cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis induction .
- In Silico Studies : Molecular docking studies have been conducted to assess the binding affinity of thiourea derivatives to target proteins involved in cancer progression and microbial resistance. These studies suggest that the structural features of these compounds significantly influence their biological interactions .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that:
- Fluorine Substitution : The introduction of fluorine enhances biological activity.
- Hydrophobicity : Increased hydrophobic character improves membrane permeability and bioavailability.
- Functional Groups : The presence of specific functional groups can modulate the compound's interaction with biological targets.
Q & A
Q. What synthetic methodologies are recommended for preparing [(4-fluorophenyl)(methyl)oxo-λ⁶-sulfanylidene]thiourea and its derivatives?
The compound can be synthesized via a two-step reaction:
React 4-fluorophenyl isothiocyanate with ammonia under reflux in acetone to form the thiourea core.
Introduce the methyl-oxo-sulfanylidene group using methylsulfonyl chloride or similar sulfonylation agents.
For derivatives (e.g., N-substituted analogs), coupling reactions with acyl chlorides (e.g., 4-methoxybenzoyl chloride) in THF with triethylamine as a base yield functionalized thioureas. Structural confirmation requires UV, IR, NMR, and mass spectrometry .
Q. How is the cytotoxic activity of this compound evaluated in vitro?
The MTT assay is standard for cytotoxicity screening. For example:
- Protocol : Incubate HeLa cells with the compound (10–100 µM) for 48–72 hours, then measure cell viability via absorbance (570 nm).
- Data Example : A derivative, N-4-methoxybenzoyl-N’-(4-fluorophenyl)thiourea, showed an IC₅₀ of 12.5 µM in HeLa cells, outperforming hydroxyurea (IC₅₀ = 35 µM) .
Q. What spectroscopic techniques are critical for characterizing its crystal structure?
- X-ray crystallography : Resolve anisotropic displacement parameters using SHELXL for refinement. Hydrogen bonding (e.g., N–H···S/F interactions) is critical for packing analysis.
- Torsion angles : The fluorophenyl and thiourea moieties typically exhibit a ~44.6° dihedral angle, influencing molecular planarity .
Advanced Research Questions
Q. How can computational docking predict its inhibitory activity against targets like SirT1 or SARS-CoV-2 3CLpro?
- Methodology :
- Use AutoDock Vina or Schrödinger Suite for ligand-receptor docking.
- Validate binding poses with molecular dynamics (MD) simulations (e.g., GROMACS).
- Key Findings :
- For SirT1 inhibition , the compound forms hydrogen bonds with SER442A and steric interactions with LEU443A, stabilizing the receptor-ligand complex (re-rank score < −7.5 kcal/mol) .
- For SARS-CoV-2 3CLpro , QSAR models (Log 1/C = 0.269 Log P² − 2.776 Log P + 0.221 cMR + 3.195) suggest lipophilic substituents (e.g., trifluoromethyl) enhance activity .
Q. How do structural modifications influence biological activity?
Q. What challenges arise in crystallographic refinement of this compound?
- Disorder : The sulfanylidene group may exhibit positional disorder; use SHELXL’s PART and SIMU commands to model anisotropic displacement.
- Hydrogen Bonding : Intermolecular N–H···F interactions require high-resolution data (≤ 0.8 Å) for accurate refinement. WinGX/ORTEP visualization tools aid in validating hydrogen-bond networks .
Q. How are contradictions in biological data resolved (e.g., cytotoxicity vs. selectivity)?
- Case Study : A derivative showed high cytotoxicity (IC₅₀ = 8 µM) but low selectivity (SI = 1.2). Resolution steps:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
